molecular formula C10H12N8O B14145948 2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide

2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide

Cat. No.: B14145948
M. Wt: 260.26 g/mol
InChI Key: PPWVCBCEIRQNFW-LFYBBSHMSA-N
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Description

2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide is a complex organic compound with significant potential in various scientific fields. This compound features a tetrazole ring, a pyridine ring, and an acetohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 5-amino-1H-tetrazole, which is then reacted with acetohydrazide under controlled conditions. The resulting intermediate is further reacted with 6-methylpyridine-2-carbaldehyde to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the tetrazole ring, while reduction may produce reduced forms of the acetohydrazide moiety .

Scientific Research Applications

2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The tetrazole and pyridine rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide is unique due to its combination of tetrazole, pyridine, and acetohydrazide moieties. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C10H12N8O

Molecular Weight

260.26 g/mol

IUPAC Name

2-(5-aminotetrazol-1-yl)-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C10H12N8O/c1-7-3-2-4-8(13-7)5-12-14-9(19)6-18-10(11)15-16-17-18/h2-5H,6H2,1H3,(H,14,19)(H2,11,15,17)/b12-5+

InChI Key

PPWVCBCEIRQNFW-LFYBBSHMSA-N

Isomeric SMILES

CC1=NC(=CC=C1)/C=N/NC(=O)CN2C(=NN=N2)N

Canonical SMILES

CC1=NC(=CC=C1)C=NNC(=O)CN2C(=NN=N2)N

solubility

23.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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